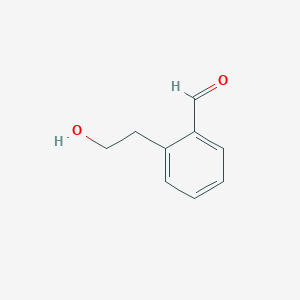

2-(2-Hydroxyethyl)benzaldehyde

Description

2-(2-Hydroxyethyl)benzaldehyde (CAS 75802-18-5) is a substituted benzaldehyde featuring a hydroxyethyl (-CH₂CH₂OH) group at the 2-position of the aromatic ring. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.18 g/mol . This compound is primarily used as a synthetic intermediate, enabling further derivatization for applications in pharmaceuticals, materials science, or organic synthesis. The hydroxyethyl group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized benzaldehydes.

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7,10H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQCTYLLMRFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

2-(2-Hydroxyethyl)benzaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is employed in the production of fragrances, flavors, and polymers.

Mécanisme D'action

The mechanism by which 2-(2-Hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug design, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

The biological, chemical, and physical properties of benzaldehydes are heavily influenced by substituent type and position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Market and Industrial Relevance

- 2-(Diphenylphosphino)benzaldehyde: Market reports highlight its use in catalysis, with regional trade data spanning North America, Europe, and Asia-Pacific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.